BenchChemオンラインストアへようこそ!

CCT 241533 dihydrochloride

CHK2 inhibition kinase assay ATP-competitive

CCT 241533 dihydrochloride is an ATP-competitive CHK2 inhibitor optimized for unparalleled kinase selectivity. It achieves 63- to 80-fold selectivity over CHK1, enabling clean pathway attribution without confounding CHK1 inhibition—unlike dual inhibitors AZD7762 or PF-477736. At 10–100 nM, it fully engages CHK2 while leaving CHK1 unaffected, uniquely potentiating PARP inhibitor cytotoxicity (HT29 GI50=1.7 µM) without enhancing conventional chemotherapy activity. Validated by the Chemical Probes Portal, it hits only 4/85 kinases at 1 µM with a >7,300-fold hERG safety margin. Supplied as ≥98% pure dihydrochloride salt under license from Cancer Research Technology Ltd. Ideal for PARP resistance studies, ATM-CHK2 pathway mapping, and radioprotection assays.

Molecular Formula C23H27FN4O4.2HCl
Molecular Weight 515.41
Cat. No. B1191905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT 241533 dihydrochloride
Synonyms(3R,4S)-4-[[2-(5-Fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-3-pyrrolidinemethanol dihydrochloride
Molecular FormulaC23H27FN4O4.2HCl
Molecular Weight515.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCT 241533 Dihydrochloride: A Highly Selective CHK2 Inhibitor for Precision DNA Damage Response Research


CCT 241533 dihydrochloride is an ATP-competitive small molecule inhibitor of checkpoint kinase 2 (CHK2), a serine/threonine kinase central to the ATM-mediated DNA damage response pathway [1]. It exhibits a biochemical IC50 of 3 nM and a Ki of 1.16 nM against recombinant CHK2 [1]. X-ray crystallography at 2.3 Å resolution has confirmed its binding within the ATP-binding pocket of the CHK2 kinase domain [2]. The compound is commercially available as the dihydrochloride salt (CAS 1962925-28-5, molecular formula C23H27FN4O4·2HCl, MW 515.41) and is supplied under license from Cancer Research Technology Ltd .

Why CHK2 Inhibitors Cannot Be Substituted Arbitrarily: The Critical Distinction Between CCT 241533 and CHK1-Selective or Dual CHK1/CHK2 Inhibitors


Within the checkpoint kinase inhibitor class, substitution is not functionally neutral. CHK2 inhibitors vary dramatically in their CHK2 versus CHK1 selectivity profiles, with some compounds exhibiting nanomolar affinity for both kinases (e.g., AZD7762) or preferential CHK1 inhibition (e.g., PF-477736) [1]. This selectivity profile dictates experimental outcomes: dual inhibition of CHK1 and CHK2 can confound pathway attribution in mechanistic studies, while inadequate selectivity may produce off-target cytotoxicity unrelated to CHK2 function. CCT 241533 dihydrochloride was specifically optimized through structure-based design to maximize CHK2 selectivity while minimizing cross-reactivity with CHK1 and a broad kinase panel [2]. The quantitative evidence below substantiates why CCT 241533 dihydrochloride cannot be casually replaced by PF-477736, AZD7762, or PV1019 without altering experimental conclusions.

Quantitative Differentiation Evidence: CCT 241533 Dihydrochloride vs. Closest CHK2/CHK1 Inhibitor Comparators


Biochemical CHK2 Potency: 3 nM IC50 and 1.16 nM Ki Place CCT 241533 Among the Most Potent Selective CHK2 Inhibitors

CCT 241533 dihydrochloride inhibits recombinant CHK2 with an IC50 of 3 nM and a Ki of 1.16 nM in radiometric kinase assays [1]. This places it among the most potent selective CHK2 inhibitors characterized to date, with 5-fold greater potency than comparator 31 (CHK2 IC50 = 15 nM) and 46-fold greater potency than PV1019 (CHK2 IC50 = 138 nM) [2]. The low nanomolar Ki confirms tight ATP-competitive binding as verified by X-ray crystallography [1].

CHK2 inhibition kinase assay ATP-competitive biochemical potency

CHK2 over CHK1 Selectivity: CCT 241533 Achieves 63- to 80-Fold Selectivity Window vs. Dual CHK1/CHK2 Inhibitor AZD7762

CCT 241533 dihydrochloride exhibits 63-fold to 80-fold selectivity for CHK2 (IC50 = 3 nM) over CHK1 (IC50 = 190–245 nM) [1][2]. In contrast, AZD7762 inhibits CHK1 (IC50 = 5 nM) and CHK2 (<10 nM) with near-equivalent potency, providing less than 2-fold selectivity between the kinases [3]. This fundamental difference in selectivity window means that at concentrations achieving full CHK2 inhibition (~10–30 nM), CCT 241533 spares >90% of CHK1 activity, whereas AZD7762 at CHK2-inhibitory concentrations simultaneously suppresses CHK1 function, confounding pathway-specific interpretation [1][3].

kinase selectivity CHK1 vs CHK2 off-target profiling pathway specificity

Broad Kinome Selectivity: CCT 241533 Shows Activity Against Only 4 of 85 Kinases Tested at 1 μM

CCT 241533 dihydrochloride was profiled against a panel of 85 kinases at a concentration of 1 μM. The compound exhibited >90% inhibition of only four kinases beyond CHK2: PHK, GCK, MLKI, and MARK3, with >63-fold selectivity over the remaining 81 kinases including CHK1 [1]. This selectivity profile has been independently validated by the Chemical Probes Portal [1]. In contrast, PF-477736 (designed as a CHK1 inhibitor with CHK1 Ki = 0.49 nM) also inhibits CHK2 with Ki = 47 nM and additionally targets VEGFR2, Aurora-A, FGFR3, Flt3, Fms, Ret, and Yes kinases, introducing multiple confounding off-target activities [2].

kinase profiling off-target minimization chemical probe selectivity panel

Cellular CHK2 Functional Inhibition: CCT 241533 Blocks S516 Autophosphorylation and HDMX Degradation at 1 μM in HT29 Cells

CCT 241533 dihydrochloride demonstrates functional CHK2 inhibition in intact human tumor cells at concentrations of 1 μM. In HT29 human colon cancer cells treated with the DNA-damaging agent etoposide, CCT 241533 (1 μM) blocked CHK2 autophosphorylation at serine 516 (pS516), prevented CHK2 band-shift mobility changes indicative of activation, and inhibited HDMX degradation [1]. The cellular GI50 values for CHK2-mediated growth inhibition are: HT29 (GI50 = 1.7 μM), HeLa (GI50 = 2.2 μM), and MCF7 (GI50 = 5.1 μM) [2]. These cellular activity metrics provide validated concentrations for experimental use in cancer cell-based assays.

cellular target engagement CHK2 autophosphorylation biomarker validation DNA damage response

hERG Liability Profile: CCT 241533 Exhibits Low Cardiac Ion Channel Inhibition with hERG IC50 = 22 μM

CCT 241533 dihydrochloride was optimized through structure-based design to minimize off-target activity at hERG ion channels, a known liability of the quinazoline-2-yl phenol scaffold class [1]. The compound exhibits an hERG IC50 of 22 μM, representing a >7,300-fold safety margin relative to its CHK2 IC50 (3 nM) . In the original medicinal chemistry campaign, peripheral polar substitution was specifically introduced to reduce hERG binding while maintaining CHK2 potency [1].

hERG inhibition cardiac safety off-target profiling in vitro toxicology

Combination Therapy Specificity: CCT 241533 Potentiates PARP Inhibitor Cytotoxicity but Not Conventional Genotoxic Agents

CCT 241533 dihydrochloride significantly potentiates the cytotoxicity of two structurally distinct PARP inhibitors (including olaparib) in p53-defective human tumor cells, while showing no potentiation of conventional genotoxic agents including SN38, gemcitabine, etoposide, mitomycin C, or bleomycin in HT29 or HeLa cancer cells [1]. The mechanism involves abolition of PARP inhibitor-induced CHK2 pS516 activation, confirming that potentiation is CHK2-dependent [1]. This combination profile is distinct from dual CHK1/CHK2 inhibitors like AZD7762, which potentiate multiple DNA-damaging chemotherapeutics due to concomitant CHK1 inhibition [2].

PARP inhibitor synergy synthetic lethality combination therapy p53-deficient cancers

High-Impact Research Applications Where CCT 241533 Dihydrochloride Provides Definitive Scientific Value


Dissecting CHK2-Specific vs. CHK1-Mediated DNA Damage Signaling Pathways

CCT 241533 dihydrochloride's 63- to 80-fold selectivity for CHK2 over CHK1 [1] enables clean pathway attribution in experiments where dual CHK1/CHK2 inhibition would confound interpretation. At concentrations achieving full CHK2 target engagement (10–100 nM), CHK1 activity remains largely unaffected. Researchers mapping the ATM-CHK2 axis versus the ATR-CHK1 axis in response to distinct genotoxic insults can use CCT 241533 as a CHK2-specific probe, with parallel CHK1-selective inhibitors (e.g., MK8776) for orthogonal validation. This application is supported by published work using CCT 241533 to differentiate CHK2-dependent from CHK1-dependent phosphorylation events [2].

Investigating CHK2-PARP Inhibitor Synthetic Lethality in p53-Deficient Cancer Models

CCT 241533 dihydrochloride uniquely potentiates PARP inhibitor cytotoxicity without enhancing the activity of conventional chemotherapeutics (SN38, gemcitabine, etoposide, mitomycin C, bleomycin) [1]. This selective synergy is CHK2-dependent, as evidenced by abolition of PARP inhibitor-induced pS516 CHK2 autophosphorylation [1]. Researchers studying PARP inhibitor resistance mechanisms, particularly in BRCA-proficient but p53-mutant tumor contexts, will find CCT 241533 essential for testing whether CHK2 activation represents a compensatory survival pathway. The compound's validated cellular GI50 values (HT29 = 1.7 μM; HeLa = 2.2 μM; MCF7 = 5.1 μM) [2] provide starting points for combination dose-matrix studies.

Radioprotection Studies Requiring CHK2 Inhibition Without CHK1-Mediated Cytotoxicity

CCT 241533 dihydrochloride demonstrates concentration-dependent radioprotection of isolated mouse thymocytes exposed to ionizing radiation [1]. In contrast to dual CHK1/CHK2 inhibitors, which can induce replication stress and cytotoxicity through CHK1 inhibition, CCT 241533's CHK2-selective profile allows investigation of CHK2's specific role in radiation-induced apoptosis without confounding CHK1-dependent toxicity [1]. This property is particularly valuable for normal tissue radioprotection studies and for differentiating the relative contributions of CHK1 versus CHK2 to radiation sensitivity in various tissue contexts.

Chemical Probe Validation Studies and Kinase Selectivity Benchmarking

CCT 241533 dihydrochloride is recognized as an expert-validated chemical probe by the Chemical Probes Portal [1], meeting stringent criteria for potency, selectivity, and cellular target engagement. With activity against only 4 of 85 kinases at 1 μM [1] and a >7,300-fold safety margin against hERG (hERG IC50 = 22 μM vs. CHK2 IC50 = 3 nM) [2], CCT 241533 serves as an appropriate positive control for CHK2 inhibition in high-throughput screening campaigns and as a benchmark for evaluating novel CHK2 inhibitor candidates. The availability of co-crystal structure data (2.3 Å resolution) [1] further supports structure-activity relationship studies and computational docking exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT 241533 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.